molecular formula C7H5Cl3N2O B13683842 2,4,6-trichloro-N'-hydroxybenzenecarboximidamide

2,4,6-trichloro-N'-hydroxybenzenecarboximidamide

Cat. No.: B13683842
M. Wt: 239.5 g/mol
InChI Key: VXZYJZYXJPMBMX-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-N’-hydroxybenzenecarboximidamide is a chemical compound with the molecular formula C7H5Cl3N2O and a molecular weight of 239.49 g/mol It is characterized by the presence of three chlorine atoms attached to a benzene ring, along with a hydroxy group and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trichloro-N’-hydroxybenzenecarboximidamide typically involves the chlorination of benzenecarboximidamide derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled temperature and pressure conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of 2,4,6-trichloro-N’-hydroxybenzenecarboximidamide may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4,6-Trichloro-N’-hydroxybenzenecarboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-trichloro-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the chlorine atoms can participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trichloro-N’-hydroxybenzenecarboximidamide is unique due to the presence of both the hydroxy and carboximidamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

Molecular Formula

C7H5Cl3N2O

Molecular Weight

239.5 g/mol

IUPAC Name

2,4,6-trichloro-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H5Cl3N2O/c8-3-1-4(9)6(5(10)2-3)7(11)12-13/h1-2,13H,(H2,11,12)

InChI Key

VXZYJZYXJPMBMX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=NO)N)Cl)Cl

Origin of Product

United States

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